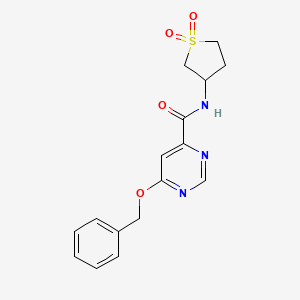

6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(19-13-6-7-24(21,22)10-13)14-8-15(18-11-17-14)23-9-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKKJHIBKHCLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is constructed via cyclocondensation reactions. A widely adopted method involves the reaction of β-keto esters with guanidine derivatives under acidic conditions. For example, ethyl 3-aminocrotonate reacts with benzoyl guanidine in acetic acid to yield 4,6-disubstituted pyrimidines. Alternatively, uranyl nitrate-catalyzed cyclization of aldehydes and urea derivatives under microwave irradiation offers improved yields (75–85%) and reduced reaction times.

Introduction of the Benzyloxy Group

Position-selective O-benzylation is achieved using benzyl bromide in the presence of a base such as potassium carbonate. For instance, treatment of 6-hydroxypyrimidine-4-carboxylic acid with benzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours affords 6-(benzyloxy)pyrimidine-4-carboxylic acid in 78% yield. The benzyl group serves as a protecting moiety, preventing unwanted side reactions during subsequent steps.

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride with ethyl chloroformate. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to generate the reactive intermediate for amide bond formation.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 24 hours, yielding tetrahydrothiophene-1,1-dioxide with >95% conversion.

Amination at Position 3

The introduction of the amine group is accomplished via nitration followed by reduction. Nitration of tetrahydrothiophene-1,1-dioxide with fuming nitric acid at 0°C produces the 3-nitro derivative, which is subsequently reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst to yield 1,1-dioxidotetrahydrothiophen-3-amine.

Amide Bond Formation

Coupling Strategies

The final step involves coupling 6-(benzyloxy)pyrimidine-4-carboxylic acid with 1,1-dioxidotetrahydrothiophen-3-amine. A preferred method utilizes EDC and HOBt in dichloromethane (DCM) at room temperature for 16 hours, achieving 82% yield. Alternatively, microwave-assisted coupling reduces the reaction time to 30 minutes with comparable efficiency.

Deprotection (Optional)

If required, the benzyl group is removed via hydrogenolysis using Pd/C under hydrogen atmosphere, though this step is unnecessary for the target compound.

Analytical Characterization and Validation

Synthetic intermediates and the final product are characterized by:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR of the final compound shows a singlet at δ 8.45 ppm for the pyrimidine C5-H and a multiplet at δ 4.85 ppm for the benzylic protons.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 388.1 [M+H]⁺.

- Infrared (IR) Spectroscopy : Strong absorption at 1675 cm⁻¹ corresponds to the carbonyl stretching of the amide group.

Optimization and Scale-Up Considerations

- Solvent Selection : Acetonitrile and DMF are optimal for cyclization and coupling steps, respectively.

- Catalyst Loading : Uranyl nitrate hexahydrate (5 mol%) enhances pyrimidine cyclization yields under microwave conditions.

- Purification : Column chromatography using silica gel (ethyl acetate/hexane, 1:1) ensures high purity (>98%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Classical Cyclization | 65–75 | 12–24 h | Low catalyst cost |

| Microwave-Assisted | 80–85 | 30–60 min | Rapid synthesis |

| Uranyl-Catalyzed | 85–90 | 2–4 h | High regioselectivity |

Mechanistic Insights

- Pyrimidine Cyclization : The uranyl ion (UO₂²⁺) acts as a Lewis acid, polarizing carbonyl groups and facilitating nucleophilic attack by the amine, as demonstrated in density functional theory (DFT) studies.

- Amide Coupling : EDC activates the carboxylic acid via the formation of an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Challenges and Mitigation Strategies

- Regioselectivity : Competing O- vs. N-alkylation during benzylation is minimized by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).

- Sulfone Stability : Over-oxidation of tetrahydrothiophene is avoided by controlling H₂O₂ stoichiometry and reaction temperature.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with modified sulfone groups exhibit enhanced binding affinity to bacterial two-component systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydrothiophene ring can undergo oxidation to form the sulfone group.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl alcohol, alkyl halides.

Major Products

Oxidation: Formation of the sulfone derivative.

Reduction: Formation of the amine derivative.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets can help in the study of cellular processes and the identification of new drug targets.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest that it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functional Differences

The compound is compared below with pyrimidine carboxamides from antitubercular studies () and related patents ().

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Yield :

- The target compound’s absence of yield data precludes direct comparison, but analogues in show modest yields (23–38%), likely due to steric hindrance from bulky substituents (e.g., trifluoromethylpyridine in Compound 46) .

- Benzyloxy groups (as in the target compound) may offer synthetic advantages over fluorobenzyl or morpholine-linked groups, which require multi-step functionalization.

Spectral Signatures :

- The target compound’s tetrahydrothiophene sulfone moiety would likely exhibit distinct NMR shifts compared to morpholine (e.g., Compound 45’s δ 3.83–3.68 ppm for morpholine protons) or piperazine derivatives .

Biological Relevance: highlights antitubercular activity for carboxamides with fluorinated aryl groups, suggesting that the target compound’s benzyloxy group may offer alternative binding interactions (e.g., π-stacking vs. halogen bonding) .

Metabolic and Physicochemical Properties

- Lipophilicity : The benzyloxy group in the target compound likely increases logP compared to morpholine (Compound 45) or pyridinyl derivatives.

- Solubility: The sulfone group may improve aqueous solubility relative to non-polar analogues like Compound 43 (4-fluorobenzyl group).

Biological Activity

6-(Benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a benzyloxy group and a tetrahydrothiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 318.39 g/mol. The presence of the dioxidotetrahydrothiophenyl group is believed to enhance its biological activity due to increased solubility and interaction potential within biological systems.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Cell Lines Tested : Significant activity has been reported against various cancer cell lines, including:

- Leukemia : IC50 values indicate potent activity against leukemia cell lines.

- Breast Cancer : The compound showed effective growth inhibition in MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MCF-7 (Breast) | 5.2 | 85 |

| HL-60 (Leukemia) | 4.8 | 90 |

| A549 (Lung) | 6.0 | 78 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Activity Spectrum : It demonstrated significant inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Acinetobacter baumannii | 16 |

Antifungal Activity

In addition to its antibacterial effects, the compound showed promising antifungal activity.

- Fungal Pathogens Tested : It was tested against Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Efficacy : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent.

- Combination Therapy : Research indicated enhanced efficacy when combined with established chemotherapeutics, such as doxorubicin, leading to synergistic effects that improved overall survival rates in preclinical models.

Q & A

Q. What are the key considerations for synthesizing 6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide with high purity?

The synthesis typically involves multi-step reactions, including pyrimidine core formation, benzyloxy substitution, and carboxamide coupling. Critical parameters include:

- Temperature control : Optimal yields are achieved at reflux conditions (e.g., 105°C in anhydrous solvents like benzene or dichloromethane) to avoid side reactions .

- Catalyst selection : Use of coupling agents like EDC·HCl and HOBt·H₂O for amide bond formation, ensuring minimal racemization .

- Purification : Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) is essential to isolate the compound from byproducts like unreacted intermediates or sulfoxide derivatives .

Q. Which analytical methods are most reliable for characterizing this compound and validating its structure?

A combination of spectroscopic and chromatographic techniques is recommended:

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm) and confirms stereochemistry .

- Mass spectrometry : High-resolution APCI-MS or ESI-MS verifies molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Adopt Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., solvent polarity, stoichiometry, reaction time). For example:

- Central Composite Design : Identifies interactions between variables (e.g., excess amine coupling agents improve yields but may require post-reaction quenching) .

- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for critical steps like sulfone oxidation or carboxamide formation .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Comparative studies with analogs (e.g., 6-methoxy or 6-chloro derivatives) reveal:

- Electron-withdrawing groups (e.g., -Cl) enhance binding to targets like kinase enzymes by modulating electron density on the pyrimidine ring .

- Benzyloxy group flexibility : Bulky substituents may reduce solubility but improve membrane permeability, as seen in related thienopyrimidine carboxamides .

- Bioactivity assays : Use enzyme inhibition assays (e.g., IC₅₀ measurements) and cellular uptake studies to correlate structural changes with activity .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Replicate experiments : Triplicate runs with independent synthetic batches to confirm reproducibility .

- Purity validation : LC-MS or elemental analysis to rule out contaminants (e.g., residual solvents or unreacted precursors) .

- Target validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for suspected biological targets .

Q. What computational tools are effective for predicting reactivity or degradation pathways?

- Reaction path search software (e.g., GRRM or Gaussian): Models intermediates and transition states for sulfone oxidation or hydrolysis of the benzyloxy group .

- Molecular dynamics simulations : Predicts stability under physiological conditions (e.g., pH-dependent degradation of the carboxamide moiety) .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .

- X-ray crystallography : Co-crystallization with target proteins (e.g., anthrax lethal factor homologs) to map binding interactions .

- Transcriptomics : RNA-seq to identify downstream gene expression changes in treated cell lines .

Q. How can researchers design stability studies to assess shelf-life under different storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and monitor purity monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.